molecular formula C18H19NO4 B2793585 (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone CAS No. 1421522-93-1

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone

Cat. No. B2793585
CAS RN: 1421522-93-1
M. Wt: 313.353
InChI Key: SINUERMUJWVVRL-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone) is a chemical compound that belongs to the class of ketones. It is commonly used in scientific research for its unique properties and potential applications.

Advantages and Limitations for Lab Experiments

The advantages of using (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone) in lab experiments include its unique properties, such as its anti-inflammatory, anti-cancer, and neuroprotective properties. It is also relatively easy to synthesize and purify. However, there are limitations to its use in lab experiments. For example, it may have off-target effects that could interfere with the interpretation of the results. In addition, it may be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for the research on (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. In addition, it may be useful to develop more potent and selective analogs of this compound) that could be used as therapeutic agents.

Synthesis Methods

The synthesis of (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone) involves the reaction of 4-phenoxybenzoyl chloride with (3-aminomethyl)morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone) has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-12-15-13-22-11-10-19(15)18(21)14-6-8-17(9-7-14)23-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUERMUJWVVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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